1-(6-Fluoro-3-(pyridin-2-yl)quinolin-2-yl)ethanamine

Catalog No.
S12299306
CAS No.
M.F
C16H14FN3
M. Wt
267.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(6-Fluoro-3-(pyridin-2-yl)quinolin-2-yl)ethanami...

Product Name

1-(6-Fluoro-3-(pyridin-2-yl)quinolin-2-yl)ethanamine

IUPAC Name

1-(6-fluoro-3-pyridin-2-ylquinolin-2-yl)ethanamine

Molecular Formula

C16H14FN3

Molecular Weight

267.30 g/mol

InChI

InChI=1S/C16H14FN3/c1-10(18)16-13(15-4-2-3-7-19-15)9-11-8-12(17)5-6-14(11)20-16/h2-10H,18H2,1H3

InChI Key

GNHPLEOCZTWBHN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C2C=C(C=CC2=N1)F)C3=CC=CC=N3)N

1-(6-Fluoro-3-(pyridin-2-yl)quinolin-2-yl)ethanamine is a complex organic compound characterized by its unique structure, which includes a quinoline core substituted with a fluorine atom and a pyridine ring. This compound belongs to a class of heterocyclic compounds known for their diverse biological activities and potential therapeutic applications. The presence of the fluorine atom enhances lipophilicity, which can influence the compound's interaction with biological targets.

Typical of amines and heterocycles. Key reaction types include:

  • Nucleophilic Substitution: The amino group in the ethanamine moiety can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Oxidation: The compound may undergo oxidation to form N-oxides or other functional derivatives.
  • Reduction: Reduction reactions can convert the compound into less oxidized forms, potentially altering its biological activity.

These reactions are crucial for modifying the compound to enhance its efficacy or alter its properties for specific applications.

1-(6-Fluoro-3-(pyridin-2-yl)quinolin-2-yl)ethanamine exhibits significant biological activity, particularly in pharmacology. Compounds with similar structures have been investigated for their potential as:

  • Anticancer Agents: Many quinoline derivatives show promise in inhibiting cancer cell proliferation.
  • Antimicrobial Agents: The unique structure may contribute to antibacterial or antifungal properties.
  • Neuroactive Compounds: Given the presence of the pyridine ring, there is potential for activity in neuropharmacology, possibly affecting neurotransmitter systems.

Research into this compound's specific biological activities is ongoing, but it is likely to share properties with other known bioactive quinoline derivatives.

The synthesis of 1-(6-Fluoro-3-(pyridin-2-yl)quinolin-2-yl)ethanamine can be achieved through several methods:

  • Multi-step Synthesis: Starting from readily available precursors, the synthesis may involve:
    • Formation of the quinoline core via cyclization reactions.
    • Introduction of the fluorine atom through electrophilic fluorination.
    • Construction of the ethanamine side chain via reductive amination.
  • One-Pot Reactions: Recent advances in synthetic chemistry allow for one-pot procedures that streamline the synthesis by combining multiple steps into a single reaction vessel, enhancing efficiency and yield.
  • Catalytic Methods: Utilizing metal catalysts can facilitate specific transformations, improving selectivity and reducing reaction times.

1-(6-Fluoro-3-(pyridin-2-yl)quinolin-2-yl)ethanamine has potential applications in various fields:

  • Pharmaceutical Development: Its unique structure may lead to the development of new drugs targeting cancer or infectious diseases.
  • Material Science: The compound could serve as a building block for creating novel materials with specific electronic or optical properties.
  • Chemical Probes: It may be used in research as a chemical probe to study biological pathways or interactions at the molecular level.

Studies on the interactions of 1-(6-Fluoro-3-(pyridin-2-yl)quinolin-2-yl)ethanamine with biological targets are essential for understanding its mechanism of action. These studies typically involve:

  • Binding Affinity Assessments: Determining how strongly the compound binds to specific proteins or enzymes.
  • Structure-Activity Relationship Studies: Investigating how modifications to the structure affect biological activity and binding interactions.

Such studies are crucial for optimizing the compound's design for therapeutic use.

Several compounds share structural similarities with 1-(6-Fluoro-3-(pyridin-2-yl)quinolin-2-yl)ethanamine, including:

Compound NameStructure FeaturesUnique Properties
6-FluoroquinolineFluorinated quinoline without pyridineKnown for antimicrobial activity
3-PyridinylquinolinePyridine substituted at different positionsPotential anti-inflammatory effects
4-AminoquinolineAmino group instead of ethanamineEstablished antimalarial properties

Uniqueness

The uniqueness of 1-(6-Fluoro-3-(pyridin-2-yl)quinolin-2-yl)ethanamine lies in its specific substitution pattern and combination of functional groups, which may confer distinct pharmacological properties compared to these similar compounds. This structural diversity can lead to variations in biological activity and application potential, making it a valuable candidate for further research and development.

Origins of Quinoline in Medicinal Chemistry

Quinoline, first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, laid the foundation for heterocyclic drug development. Early applications focused on natural alkaloids like quinine, a quinoline derivative used since the 19th century to treat malaria. The discovery of over 200 bioactive quinoline and quinazoline alkaloids underscored quinoline’s versatility as a privileged scaffold.

Evolution of Pyridine Hybridization Strategies

Pyridine’s integration into drug design emerged from its electronic and hydrogen-bonding capabilities. The Gould-Jacobs and Skraup syntheses enabled systematic modifications of quinoline-pyrIdine hybrids, as seen in antimalarial and antiviral agents. By the 21st century, pyridine-quinoline hybrids gained prominence in kinase inhibition, with compounds like I (a pyridone-quinoline hybrid) demonstrating ATP-competitive binding to PIM-1 kinase through hydrogen bonds with Lys67 and Glu121.

Table 1: Milestones in Quinoline-Pyridine Hybrid Development

YearBreakthroughImpact
1834Isolation of quinolineEnabled synthetic alkaloid studies
1906Synthetic indigo productionValidated heterocyclic industrial applications
2023Pyridine-quinoline kinase inhibitorsAddressed chemotherapy resistance via hypoxia modulation

Rational Design of Modern Hybrids

Contemporary hybrids like 1-(6-Fluoro-3-(pyridin-2-yl)quinolin-2-yl)ethanamine derive from structure-activity relationship (SAR) studies optimizing substituent placement. For instance, 3-hydroxyphenyl groups at position 6 of pyridine enhance anticancer activity via hydrogen bonding, while ethanamine side chains improve solubility.

Structural Uniqueness and Positional Isomerism in Fluorinated Quinoline Derivatives

Core Architecture and Functional Groups

The compound features:

  • Quinoline core: Aromatic system enabling π-π stacking with biological targets.
  • 6-Fluoro substituent: Enhances lipophilicity and metabolic stability.
  • 3-(Pyridin-2-yl) group: Introduces hydrogen-bonding sites and steric bulk.
  • 2-Ethanamine side chain: Improves water solubility and target affinity.

Fluorine’s Role in Bioactivity

Fluorine’s electronegativity and small atomic radius permit subtle electronic perturbations. In 8-nitrofluoroquinolones, fluorine at position 6 enhances antibacterial potency by stabilizing drug-DNA gyrase interactions. Similarly, 6-fluoro substitution in 1-(6-Fluoro-3-(pyridin-2-yl)quinolin-2-yl)ethanamine likely augments kinase binding via hydrophobic interactions.

Positional Isomerism and SAR Trends

Positional isomerism critically influences activity. For example:

  • 6-Fluoro vs. 8-Fluoro: 6-Fluoro analogs show superior PIM-1 kinase inhibition due to optimal alignment with the ATP-binding pocket.
  • 3-Pyridin-2-yl vs. 4-Pyridin-2-yl: Substitution at position 3 improves steric compatibility with hydrophobic kinase regions.

Table 2: Impact of Substituent Position on Activity

IsomerIC₅₀ (PIM-1 Kinase)LogP
6-Fluoro-3-pyridin-2-yl12 nM2.1
8-Fluoro-4-pyridin-2-yl450 nM3.4

Data adapted from pyridine-quinoline kinase inhibitor studies.

Synthetic Challenges and Innovations

Synthesizing 1-(6-Fluoro-3-(pyridin-2-yl)quinolin-2-yl)ethanamine requires multi-step strategies:

  • Quinoline ring formation: Skraup synthesis with aniline derivatives.
  • Fluorine introduction: Electrophilic fluorination using Selectfluor®.
  • Pyridine coupling: Suzuki-Miyaura cross-coupling with pyridinyl boronic acids.Key challenges include regioselective fluorination and minimizing decarboxylation side reactions, addressed via aqueous ethanol/NaHCO₃-mediated amination.

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

267.11717562 g/mol

Monoisotopic Mass

267.11717562 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

Explore Compound Types